molecular formula C5H5IS B099932 2-Iodo-4-methylthiophene CAS No. 16488-58-7

2-Iodo-4-methylthiophene

Cat. No.: B099932
CAS No.: 16488-58-7
M. Wt: 224.06 g/mol
InChI Key: MWHJEWBLTYDUKD-UHFFFAOYSA-N
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Description

2-Iodo-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom

Scientific Research Applications

2-Iodo-4-methylthiophene has a wide range of applications in scientific research:

Safety and Hazards

2-Iodo-4-methylthiophene is classified as a combustible liquid (Category 4, H227) according to the GHS classification . Precautionary measures include keeping it away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Thiophene derivatives, including 2-Iodo-4-methylthiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods.

Preparation Methods

The synthesis of 2-Iodo-4-methylthiophene can be achieved through several methods. One common approach involves the iodination of 4-methylthiophene. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3) or hydrogen peroxide (H2O2), under controlled conditions to introduce the iodine atom at the 2-position of the thiophene ring .

Another method involves the use of organometallic reagents. For instance, the reaction of 4-methylthiophene with an iodine source in the presence of a palladium catalyst can lead to the formation of this compound. This method is often preferred for its high selectivity and yield .

Chemical Reactions Analysis

2-Iodo-4-methylthiophene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid can yield 2-phenyl-4-methylthiophene .

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylthiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can act as a leaving group in substitution reactions or participate in coupling reactions. In medicinal chemistry, the compound’s biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .

Comparison with Similar Compounds

2-Iodo-4-methylthiophene can be compared with other thiophene derivatives, such as 2-bromo-4-methylthiophene and 2-chloro-4-methylthiophene. While all these compounds share a similar thiophene core, the different halogen substituents impart distinct reactivity and properties. For example, the iodine atom in this compound is larger and more polarizable than bromine or chlorine, which can influence the compound’s reactivity in substitution and coupling reactions .

Similar compounds include:

These compounds are often used in similar applications but may offer different advantages depending on the specific requirements of the reaction or application.

Properties

IUPAC Name

2-iodo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-5(6)7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHJEWBLTYDUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631715
Record name 2-Iodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16488-58-7
Record name 2-Iodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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